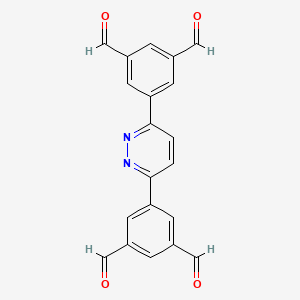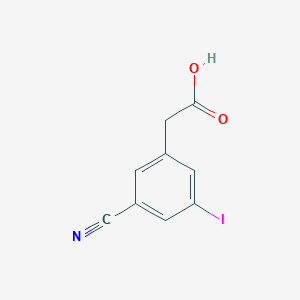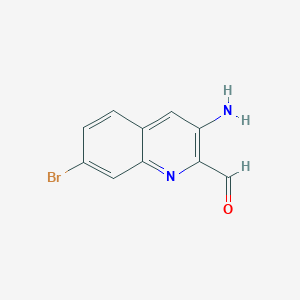![molecular formula C12H15N3O2 B13651378 tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate](/img/structure/B13651378.png)
tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a pyrrolo[3,2-c]pyridine core. The molecular formula of this compound is C12H15N3O2, and it has a molecular weight of 233.27 g/mol .
Métodos De Preparación
The synthesis of tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate typically involves several steps. One common synthetic route includes the cyclization of a precursor compound, followed by the introduction of the tert-butyl group. For instance, 2-bromo-5-iodopyridine can be used as a starting material, which undergoes cyclization to form the pyrrolo[3,2-c]pyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group to yield the final product .
Análisis De Reacciones Químicas
tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[3,2-c]pyridine core.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound includes a chlorine atom, which can significantly alter its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9-8(7-14-10)4-5-13-9/h4-7,13H,1-3H3,(H,14,15,16) |
Clave InChI |
MYXSYADBOPOTPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C2C=CNC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)
![trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13651309.png)

![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)


![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)





